molecular formula C9H14N2 B15238121 (1R)-1-(2-Methylphenyl)ethane-1,2-diamine

(1R)-1-(2-Methylphenyl)ethane-1,2-diamine

Cat. No.: B15238121
M. Wt: 150.22 g/mol
InChI Key: HBAJNQDYMXPGGO-VIFPVBQESA-N
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Description

(1R)-1-(2-Methylphenyl)ethane-1,2-diamine is an organic compound characterized by the presence of a 2-methylphenyl group attached to an ethane backbone with two amine groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-(2-Methylphenyl)ethane-1,2-diamine typically involves the following steps:

    Starting Material: The synthesis begins with the selection of a suitable starting material, such as 2-methylbenzyl chloride.

    Nucleophilic Substitution: The 2-methylbenzyl chloride undergoes nucleophilic substitution with an amine source, such as ethylenediamine, under basic conditions.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated control systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: (1R)-1-(2-Methylphenyl)ethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The amine groups can participate in substitution reactions with electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

(1R)-1-(2-Methylphenyl)ethane-1,2-diamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (1R)-1-(2-Methylphenyl)ethane-1,2-diamine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound may bind to active sites, altering the activity of the target molecule and modulating biochemical pathways. The specific pathways involved depend on the context of its application, such as enzyme inhibition or receptor activation.

Comparison with Similar Compounds

    (1R)-1-(4-Methylphenyl)ethane-1,2-diamine: Similar structure with a methyl group at the 4-position.

    (1R)-1-(2-Ethylphenyl)ethane-1,2-diamine: Similar structure with an ethyl group instead of a methyl group.

    (1R)-1-(2-Methylphenyl)propane-1,2-diamine: Similar structure with a propane backbone instead of ethane.

Uniqueness: (1R)-1-(2-Methylphenyl)ethane-1,2-diamine is unique due to its specific substitution pattern and stereochemistry, which can influence its reactivity and interactions with biological targets. The presence of the 2-methylphenyl group provides distinct electronic and steric properties compared to other similar compounds.

Properties

Molecular Formula

C9H14N2

Molecular Weight

150.22 g/mol

IUPAC Name

(1R)-1-(2-methylphenyl)ethane-1,2-diamine

InChI

InChI=1S/C9H14N2/c1-7-4-2-3-5-8(7)9(11)6-10/h2-5,9H,6,10-11H2,1H3/t9-/m0/s1

InChI Key

HBAJNQDYMXPGGO-VIFPVBQESA-N

Isomeric SMILES

CC1=CC=CC=C1[C@H](CN)N

Canonical SMILES

CC1=CC=CC=C1C(CN)N

Origin of Product

United States

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